2-chloro-5-(morpholin-4-ylsulfonyl)-N-[2-(phenylcarbamoyl)phenyl]benzamide
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Overview
Description
2-Chloro-5-(morpholine-4-sulfonyl)-N-[2-(phenylcarbamoyl)phenyl]benzamide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a morpholine ring, a sulfonyl group, and a phenylcarbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(morpholine-4-sulfonyl)-N-[2-(phenylcarbamoyl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 2-chlorobenzoic acid with an appropriate amine under acidic conditions.
Introduction of the Phenylcarbamoyl Group: The phenylcarbamoyl group is introduced via a coupling reaction between the benzamide core and phenyl isocyanate.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative, such as morpholine-4-sulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(morpholine-4-sulfonyl)-N-[2-(phenylcarbamoyl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
2-Chloro-5-(morpholine-4-sulfonyl)-N-[2-(phenylcarbamoyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-(morpholine-4-sulfonyl)-N-[2-(phenylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methylbenzenesulfonyl chloride: Shares the sulfonyl chloride functional group but differs in the presence of a fluorine atom and methyl group.
Benzimidazole derivatives: Contain a benzimidazole core and exhibit similar biological activities.
Uniqueness
2-Chloro-5-(morpholine-4-sulfonyl)-N-[2-(phenylcarbamoyl)phenyl]benzamide is unique due to its combination of a morpholine ring, sulfonyl group, and phenylcarbamoyl moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H22ClN3O5S |
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Molecular Weight |
500.0 g/mol |
IUPAC Name |
2-chloro-5-morpholin-4-ylsulfonyl-N-[2-(phenylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C24H22ClN3O5S/c25-21-11-10-18(34(31,32)28-12-14-33-15-13-28)16-20(21)24(30)27-22-9-5-4-8-19(22)23(29)26-17-6-2-1-3-7-17/h1-11,16H,12-15H2,(H,26,29)(H,27,30) |
InChI Key |
XNSWYXKFPONYSU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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